cyclohexyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
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Overview
Description
CYCLOHEXYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a cyclohexyl group, a chlorophenyl group, and a chromen-4-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOHEXYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps, starting with the preparation of the chromen-4-one core. One common method involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with cyclohexyl bromoacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of phase transfer catalysts, solvent recovery, and recycling, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
CYCLOHEXYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The chromen-4-one moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-4-one can be reduced to form hydroxy derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
CYCLOHEXYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CYCLOHEXYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are critical for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- CYCLOHEXYL 2-{[3-(4-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE
- CYCLOHEXYL 2-{[3-(4-FLUOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE
Uniqueness
CYCLOHEXYL 2-{[3-(4-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H21ClO5 |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
cyclohexyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C23H21ClO5/c24-16-8-6-15(7-9-16)20-13-28-21-12-18(10-11-19(21)23(20)26)27-14-22(25)29-17-4-2-1-3-5-17/h6-13,17H,1-5,14H2 |
InChI Key |
LASWWCGNCWVFRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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